molecular formula C11H12ClNO3 B2434227 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide CAS No. 554438-61-8

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B2434227
CAS No.: 554438-61-8
M. Wt: 241.67
InChI Key: PJGWNKJMXNUHCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” has been reported in the literature . These compounds combine sulfonamide and benzodioxane fragments in their framework. The structures of the sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12ClNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 241.67 . It is a powder at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Agents

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide derivatives have been explored as potential antibacterial and antifungal agents. Abbasi et al. (2020) synthesized various derivatives of this compound and found some to exhibit suitable antibacterial and antifungal potential, particularly a specific derivative demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Anti-Diabetic Agents

In another study, Abbasi et al. (2023) synthesized a series of derivatives and evaluated their anti-diabetic potentials by testing their inhibitory activities against α-glucosidase enzyme. The results showed weak to moderate activity, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

Enzyme Inhibitors for Alzheimer's Disease and Type-2 Diabetes

Derivatives of this compound have been investigated as enzyme inhibitors, potentially applicable in the treatment of Alzheimer's Disease and Type-2 Diabetes. Abbasi et al. (2019) found that certain compounds demonstrated moderate inhibitory potential against acetylcholinesterase, a key enzyme in Alzheimer's disease, and α-glucosidase, relevant in diabetes management (Abbasi et al., 2019).

Bacterial Biofilm Inhibition

The potential of these compounds in inhibiting bacterial biofilms has also been explored. Abbasi et al. (2020) conducted a study where some derivatives exhibited suitable inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with docile cytotoxicity, making them promising in addressing bacterial resistance issues (Abbasi et al., 2020).

Anticonvulsant Activity

Arustamyan et al. (2019) investigated the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. Their findings suggested potential applicability in the development of new anticonvulsant drugs (Arustamyan et al., 2019).

Anti-Inflammatory Activity

Vazquez et al. (1996, 1997) synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating anti-inflammatory properties comparable to established anti-inflammatory agents like Ibuprofen. This indicates their potential as new anti-inflammatory drugs (Vazquez et al., 1996), (Vazquez et al., 1997).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are enzymes that oxygenate unsaturated fatty acids, leading to the production of signaling molecules that are involved in inflammation and other immune responses.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the breakdown of acetylcholine and the oxygenation of unsaturated fatty acids.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context of its use. For instance, it has been found to be an effective antibacterial agent against B. subtilis, inhibiting bacterial biofilm growth by 60.04% . It was also the second most-active compound against E. coli .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by the presence of other substances in the environment, the pH, temperature, and other conditions.

Safety and Hazards

The compound “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGWNKJMXNUHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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